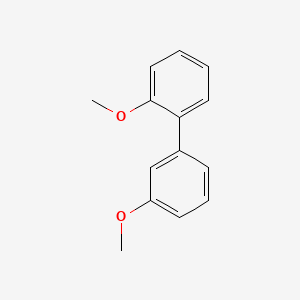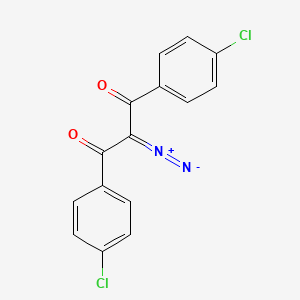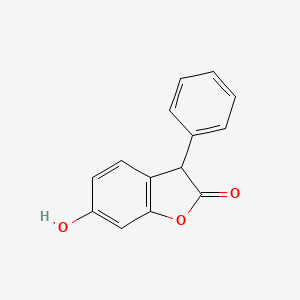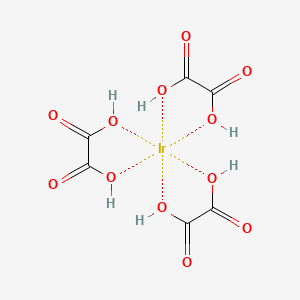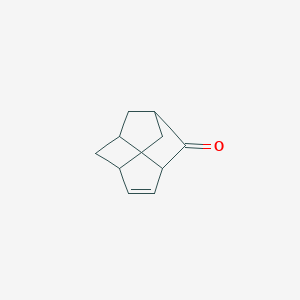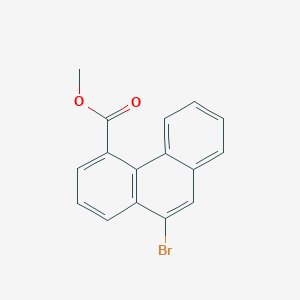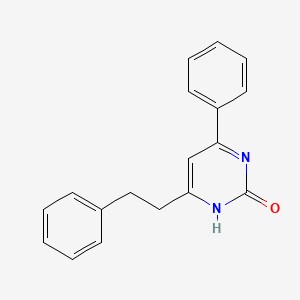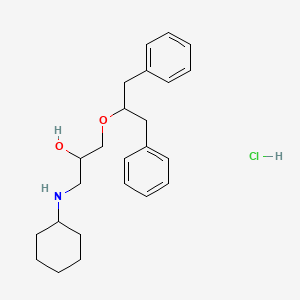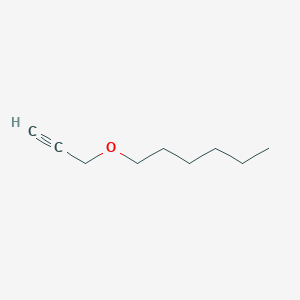
Hexane, 1-(2-propynyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexane, 1-(2-propynyloxy)- is an organic compound with the molecular formula C9H16O. It is a derivative of hexane, where one of the hydrogen atoms is replaced by a 2-propynyloxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
The synthesis of Hexane, 1-(2-propynyloxy)- typically involves the reaction of hexane with propargyl alcohol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Hexane, 1-(2-propynyloxy)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: It can undergo substitution reactions where the 2-propynyloxy group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Hexane, 1-(2-propynyloxy)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Researchers use it to study the effects of alkyne-containing compounds on biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Hexane, 1-(2-propynyloxy)- exerts its effects involves the interaction of the 2-propynyloxy group with various molecular targets. This interaction can lead to the formation of reactive intermediates that participate in further chemical reactions. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Hexane, 1-(2-propynyloxy)- can be compared with other similar compounds such as:
Hexane: A simple alkane with no functional groups.
1-Hexanol: An alcohol derivative of hexane.
Hexane, 1-(2-propynyloxy)-: Unique due to the presence of the 2-propynyloxy group, which imparts different reactivity and properties compared to other hexane derivatives.
Properties
CAS No. |
28897-25-8 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
1-prop-2-ynoxyhexane |
InChI |
InChI=1S/C9H16O/c1-3-5-6-7-9-10-8-4-2/h2H,3,5-9H2,1H3 |
InChI Key |
MSYFIWASYMWJLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


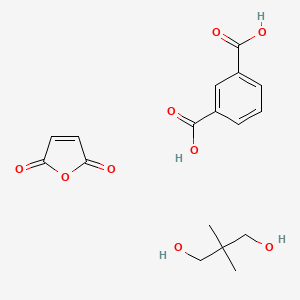

![3-[(E)-Benzylideneamino]propanenitrile](/img/structure/B14694433.png)
![[3-(methoxymethylcarbamoyloxy)-2,4-dimethylpentyl] N-(methoxymethyl)carbamate](/img/structure/B14694443.png)

